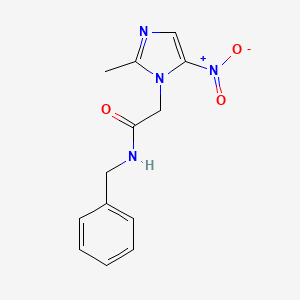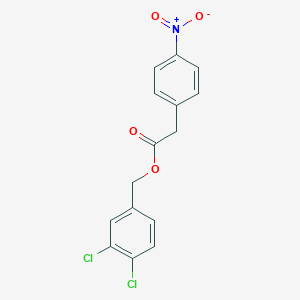![molecular formula C16H11Cl2N3O B5789148 1-(2,4-dichlorobenzoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5789148.png)
1-(2,4-dichlorobenzoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole
Overview
Description
Synthesis Analysis
The synthesis of imidazo[1,2-a]benzimidazoles can be achieved through various methods, including the one-pot, two-step synthesis involving a multicomponent [4+1] cycloaddition reaction. This process typically involves the reaction of 2-aminobenzimidazoles with an aromatic aldehyde and an isocyanide under certain conditions to yield the desired product. This method offers advantages such as improved yields and the use of environmentally benign solvents like water (Hsiao et al., 2013).
Scientific Research Applications
Synthesis Methodologies
1-(2,4-dichlorobenzoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole and related compounds have been a subject of interest in chemical synthesis. For instance, 1H-Benzimidazoles, 1H-imidazo[4,5-b]pyridines, and 1H-imidazo[4,5-c]pyridines, which are related to 1H-imidazo[1,2-a]benzimidazoles, can be synthesized using reactions involving N-(1-chloro-alkyl)pyridinium chlorides and 1,2-benzenediamines, 2,3-pyridinediamine, and 3,4-pyridinediamine respectively (Eynde et al., 2010).
Pharmacological Activity
Research has explored the pharmacological potential of 1H-imidazo[1,2-a]benzimidazole derivatives. For instance, compounds from this class have been found to exhibit various biological activities, including weak antioxidant activity, platelet and erythrocyte antiaggregant properties, pronounced spasmolytic action, and low toxicity. Some of them also exhibit antiradiomimetic, hypotensive, and antiarrhythmic properties (Anisimova et al., 2009).
Chemical Transformation and Functionalization
The transformation and functionalization of 1H-imidazo[1,2-a]benzimidazole derivatives have been extensively studied. For example, 1-acylmethyl-2-(ω-hydroxyalkylamino)benzimidazoles were synthesized and their behavior under various conditions was investigated, leading to derivatives of 1H-imidazo[1,2-a]-benzimidazole, 9H-2,3-dihydroimidazo[1,2-a]benzimidazole, and 10H-2,3,4,10-tetrahydropyrimido[1,2-a]-benzimidazole (Anisimova et al., 2010).
Antineoplastic Activity
Some derivatives of 1H-imidazo[1,2-a]benzimidazole have shown potential in antineoplastic (anti-cancer) applications. A study synthesized a series of derivatives and subjected them to the National Cancer Institute (NCI) in vitro disease human cell screening panel assay, where some compounds exhibited a variable degree of antineoplastic activity against certain cell lines tested (Abdel-Hafez, 2007).
Antibacterial and Antiviral Activities
Additionally, there is interest in the antibacterial and antiviral potentials of these compounds. For instance, a study synthesized novel symmetrically and nonsymmetrically 4-(methoxycarbonyl)benzyl-substituted N-heterocyclic carbene–silver acetate complexes, which exhibited weak-to-medium antibacterial activity (Patil et al., 2010). Another study synthesized novel erythrofuranosyl imidazo[1,2-a]pyridine C-nucleosides and evaluated their anti-HCMV and HSV-1 activity, finding some compounds to be active (Gudmundsson et al., 2003).
Mechanism of Action
- The primary target of this compound is the enzyme nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase (NNMT) . NNMT plays a crucial role in the biosynthesis of vitamin B12 (cobalamin) by facilitating the incorporation of dimethylbenzimidazole (DMB) into the cobalamin molecule.
Target of Action
Future Directions
Benzimidazole and its derivatives continue to be an active and attractive topic of medicinal chemistry due to their broad spectrum of bioactivities . Future research may focus on designing novel and potent benzimidazole-containing drugs, including “1-(2,4-dichlorobenzoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole”, for various therapeutic applications .
properties
IUPAC Name |
(2,4-dichlorophenyl)-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O/c17-10-5-6-11(12(18)9-10)15(22)21-8-7-20-14-4-2-1-3-13(14)19-16(20)21/h1-6,9H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHRWRPCRHPGFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3N21)C(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-cyclopentyl-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5789080.png)



![N-(4-fluorophenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5789103.png)
![6-chloro-2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5789105.png)

![2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5789125.png)


![3-(2-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5789179.png)
![1-(2-fluorophenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5789181.png)